molecular formula C13H19N3O6 B14764524 NMDA receptor antagonist-3

NMDA receptor antagonist-3

Cat. No.: B14764524
M. Wt: 313.31 g/mol
InChI Key: XLPXGDDUDDNQKY-ATEBAYMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NMDA receptor antagonist-3 is a compound that inhibits the action of N-methyl-D-aspartate receptors. These receptors are a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are known for their role in neuroprotection, anesthesia, and as potential treatments for various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NMDA receptor antagonist-3 typically involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NMDA receptor antagonist-3 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C13H19N3O6

Molecular Weight

313.31 g/mol

IUPAC Name

(2S)-2-[[(3S)-2-(2-aminoacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonyl]amino]butanedioic acid

InChI

InChI=1S/C13H19N3O6/c14-5-9(17)16-7-2-1-6(3-7)11(16)12(20)15-8(13(21)22)4-10(18)19/h6-8,11H,1-5,14H2,(H,15,20)(H,18,19)(H,21,22)/t6?,7?,8-,11-/m0/s1

InChI Key

XLPXGDDUDDNQKY-ATEBAYMDSA-N

Isomeric SMILES

C1CC2CC1[C@H](N2C(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CC2CC1C(N2C(=O)CN)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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